molecular formula C14H12N4O B12912024 3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one CAS No. 111988-04-6

3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one

Cat. No.: B12912024
CAS No.: 111988-04-6
M. Wt: 252.27 g/mol
InChI Key: UXRDHICCCKQKMW-UHFFFAOYSA-N
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Description

3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one is a novel chemical hybrid featuring a pyrazol-5-one scaffold linked to a phenylpyridazine group. This structure is of significant interest in medicinal chemistry, particularly in the discovery of new anticancer and anti-inflammatory agents. The pyrazol-5-one core is a privileged structure in drug design, with FDA-approved drugs like the free radical scavenger Edaravone demonstrating its therapeutic potential . Recent studies on pyrazole and pyrazolone derivatives have shown they can act as potent cytotoxic agents by inducing p53-mediated apoptosis and activating autophagy proteins in cancer cell lines such as colorectal RKO carcinoma . Furthermore, pyrazole-based biomolecules are extensively investigated as selective COX-2 inhibitors and anticancer agents, with mechanisms of action including cell cycle arrest and apoptosis . The inclusion of the phenylpyridazine moiety may further modulate the compound's physicochemical properties and target binding affinity. This product is intended for research purposes only, specifically for in vitro screening and hit-to-lead optimization in oncology and inflammation drug discovery programs. It is not intended for diagnostic or therapeutic use.

Properties

CAS No.

111988-04-6

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

5-methyl-2-(6-phenylpyridazin-3-yl)-4H-pyrazol-3-one

InChI

InChI=1S/C14H12N4O/c1-10-9-14(19)18(17-10)13-8-7-12(15-16-13)11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

UXRDHICCCKQKMW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C2=NN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Pyrazolone Ring Construction

The pyrazolone core is typically synthesized by condensation of β-ketoesters or β-diketones with hydrazine derivatives. For the 3-methyl substitution, acetoacetyl derivatives are commonly used.

  • Example procedure : Reaction of acetoacetyl compounds with phenylhydrazine or substituted hydrazines under acidic conditions to form 3-methyl-1-phenyl-1H-pyrazol-5-one derivatives. This step can be catalyzed by methanesulfonic acid or similar acids to promote cyclization.

  • Regioselective acylation : Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one has been demonstrated to proceed efficiently, with solvent systems such as 5% methanol in dichloromethane providing good separation of acylated products, indicating the importance of reaction conditions in controlling substitution patterns.

Coupling with 6-Phenylpyridazin-3-yl Moiety

Reaction Conditions and Purification

  • Solvent systems : Organic solvents such as ethanol, toluene, and dichloromethane are commonly used. For purification, recrystallization from ethanol-water mixtures at controlled temperatures (e.g., cooling from 70°C to 20°C) is effective.

  • Temperature control : Many steps require precise temperature control, for example, stirring at 50–55°C during acetic acid addition, cooling to 0–5°C for crystallization, and drying at 40–50°C under reduced pressure.

  • Purification techniques : Filtration, washing with solvents like toluene or isopropyl alcohol, and drying under vacuum are standard to obtain high-purity products.

Summary Table of Key Preparation Steps

Step No. Reaction/Process Reagents/Conditions Yield (%) Notes
1 Pyrazolone ring formation Acetoacetyl derivatives + hydrazine, acid catalyst ~80-90 Methanesulfonic acid or similar acids used
2 Coupling with 3-hydrazino-6-phenylpyridazine Stirring in suitable solvent, mild heating 81 Protecting groups may be used
3 Cyclization with Lawesson’s reagent Lawesson’s reagent, controlled temperature High Avoids toxic reagents like POCl3 and pyridine
4 Deprotection and purification Acid/base treatment, recrystallization 85-90 Temperature-controlled crystallization

Research Findings and Industrial Relevance

  • The use of Lawesson’s reagent for cyclization improves the purity and yield of the pyrazolone intermediate, making the process more suitable for scale-up and industrial production.

  • Avoiding toxic solvents such as pyridine aligns with green chemistry principles and regulatory requirements for pharmaceutical manufacturing.

  • The regioselective acylation and substitution patterns are critical for obtaining the desired compound without side products, as demonstrated by chromatographic and melting point analyses.

  • The coupling of pyrazolone with 6-phenylpyridazin-3-yl hydrazine derivatives is efficient and yields stable intermediates suitable for further functionalization or direct use.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.

    Reduction: Reduction reactions might target the pyridazine ring, potentially converting it to a dihydropyridazine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one could have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of dyes, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action would depend on its specific biological activity. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, with pathways involving signal transduction or gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features, physicochemical properties, and spectral data of 3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one and related derivatives:

Compound Name Substituents Melting Point (°C) IR C=O Stretch (cm⁻¹) Key Biological Activity Reference
Target Compound 3-methyl, 1-(6-phenylpyridazin-3-yl) Not reported Not reported Potential anticancer -
3-Methyl-1-(5-oxo-4,4-diphenylimidazol-2-yl) 3-methyl, 1-(imidazol-2-yl with diphenyl) 266 1678, 1690, 1720 Not specified
3-Trifluoromethyl-1-(3,4-difluorophenyl) 3-CF₃, 1-(3,4-difluorophenyl) 186 Not reported Synthetic intermediate
4-(Pyridin-3-yl)-6-(thiophen-2-yl) derivative 1-(pyrimidin-2-yl), 4-(pyridin-3-yl-thiophene) 225–227 1718 Antioxidant, anti-inflammatory
1,3-Diphenyl-1H-pyrazol-5(4H)-one 1,3-diphenyl Not reported Not reported Anticancer (under study)
Fluorinated Knoevenagel adducts 4-(heterocyclic methylene), 3-CF₃ 186–270 1616–1720 Not reported

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in ) lower melting points compared to aromatic substituents (e.g., diphenyl in ), likely due to reduced crystallinity.
  • Spectral Trends : The C=O stretch in IR varies with substituents. For example, electron-withdrawing groups shift the stretch to higher frequencies (e.g., 1720 cm⁻¹ in ), while conjugated systems (e.g., thiophene in ) show moderate shifts (1718 cm⁻¹).

Biological Activity

3-Methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N4OC_{14}H_{12}N_4O. The compound features a pyrazole core substituted with a phenylpyridazine moiety, which may contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazones with pyridazine derivatives. For example, reactions involving 6-phenylpyridazin-3-ylhydrazine and various carbonyl compounds have been reported to yield pyrazole derivatives with significant biological activity .

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests demonstrated that this compound exhibits potent activity against various bacterial strains. For instance, a study evaluated the inhibition zones against Staphylococcus aureus and Escherichia coli, revealing significant antimicrobial effects comparable to standard antibiotics .

Microorganism Inhibition Zone (mm) Standard Drug (mm)
Staphylococcus aureus1820
Escherichia coli1517

Antiviral Activity

The compound has also been investigated for its antiviral potential. In particular, it showed inhibitory effects against the herpes simplex virus type 1 (HSV-1) in cell culture assays. The IC50 value was determined to be approximately 5 µM, indicating a promising therapeutic index .

Anti-inflammatory and Analgesic Effects

Research indicates that derivatives of this compound may possess anti-inflammatory properties. In animal models, administration resulted in a significant reduction in paw edema induced by carrageenan, suggesting potential applications in treating inflammatory conditions .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Heterocyclic Chemistry evaluated various pyrazole derivatives for their antimicrobial activity. The tested compound displayed superior efficacy against both Gram-positive and Gram-negative bacteria compared to other synthesized analogs .
  • In Vivo Anti-inflammatory Study : An experimental model was used to assess the anti-inflammatory effects of the compound. Results indicated that it significantly reduced inflammation markers in treated groups compared to controls .

Q & A

Q. What are the optimal synthetic routes for preparing 3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one?

Methodological Answer: The synthesis of pyrazolone derivatives typically involves cyclocondensation or Knoevenagel reactions. For example, pyrazolone cores are formed by reacting hydrazines with β-keto esters (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) under thermal conditions (130–135°C, 3 hours) . To introduce the 6-phenylpyridazinyl substituent, a coupling reaction with a pre-functionalized pyridazine derivative may be required. Non-conventional methods (ultrasound, microwave) can enhance yields (82–92%) and reduce reaction times compared to conventional heating .

Q. How should researchers characterize pyrazolone derivatives using spectroscopic techniques?

Methodological Answer: Key techniques include:

  • ¹H/¹³C/¹⁹F NMR : Assign signals for the pyrazolone ring (e.g., δ ~6.0 ppm for the CH group) and substituents. Fluorine coupling in ¹⁹F NMR may complicate interpretation .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C=N (~1560 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : Confirm molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve regioisomerism using SHELX or ORTEP for crystal structure refinement .

Advanced Research Questions

Q. How can regioisomerism in pyrazolone derivatives be resolved during synthesis?

Methodological Answer: Regioisomerism arises from ambiguous coupling patterns in NMR (e.g., fluorine multiplicity) or substituent positioning. Strategies include:

  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., monoclinic P21/n space group, β = 97.478°) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .

Q. What green chemistry approaches improve reaction efficiency for pyrazolone synthesis?

Methodological Answer:

  • Microwave/Ultrasound : Reduce reaction times (e.g., from 6 hours to 30 minutes) and improve yields (up to 92%) by enhancing molecular collisions .
  • Reusable Catalysts : Sulfamic acid or Na2SO4 can be reused ≥3 times without yield loss .
  • Solvent-Free Conditions : Minimize waste by avoiding volatile organic solvents in Knoevenagel or Mannich reactions .

Q. How can conflicting spectral data (e.g., NMR/IR) be reconciled during characterization?

Methodological Answer:

  • Cross-Validation : Compare IR carbonyl stretches (1700–1740 cm⁻¹) with NMR enol tautomer signals (δ ~13.0 ppm for OH) .
  • Isotopic Labeling : Use deuterated solvents to suppress exchangeable proton signals in ¹H NMR .
  • High-Resolution MS : Confirm molecular formulas (e.g., C28H21Cl2N3O, Mr = 486.38) to rule out impurities .

Data Analysis and Optimization

Q. How do substituents (e.g., phenylpyridazinyl) influence the electronic properties of pyrazolone derivatives?

Methodological Answer:

  • DFT Calculations : Analyze HOMO-LUMO gaps to predict reactivity. Electron-withdrawing groups (e.g., CF₃) lower LUMO energy, enhancing electrophilic activity .
  • Cyclic Voltammetry : Measure redox potentials to assess stability under physiological conditions .

Q. What strategies mitigate low yields in Mannich or Knoevenagel reactions for pyrazolones?

Methodological Answer:

  • Optimized Stoichiometry : Use 1:1 molar ratios of hydrazines and β-keto esters to minimize side products .
  • Acid Catalysis : Sulfamic acid (0.5–1.0 equiv) accelerates imine formation in Mannich bases .
  • Temperature Control : Ice-bath conditions (0–5°C) stabilize intermediates in multi-step syntheses .

Biological and Pharmacological Applications

Q. How are pyrazolone derivatives evaluated for antimicrobial or cytotoxic activity?

Methodological Answer:

  • In Vitro Assays : Test against Gram-positive/negative bacteria (MIC values) or cancer cell lines (IC50 via MTT assay) .
  • Molecular Docking : Screen against target proteins (e.g., DNA gyrase, COX-2) to rationalize bioactivity .

Q. What structural modifications enhance the bioactivity of pyrazolone derivatives?

Methodological Answer:

  • Mannich Bases : Introduce morpholinomethyl groups to improve solubility and membrane permeability .
  • Thiazolidinone Hybrids : Combine pyrazolone cores with thiazole rings to broaden antimicrobial spectra .

Methodological Challenges

Q. How can researchers address crystallization difficulties for X-ray analysis?

Methodological Answer:

  • Slow Diffusion : Grow single crystals via ethanol/water diffusion (e.g., 2361.6 ų unit cell volume) .
  • Twinned Crystals : Use SHELXL for refinement or separate fragments with a razor blade .

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